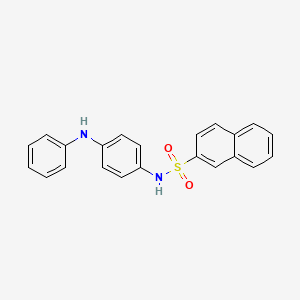![molecular formula C21H25N3O B6135585 2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine](/img/structure/B6135585.png)
2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine, also known as NAPPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NAPPO is a morpholine-based compound that contains a pyrazole ring and a naphthylmethyl group. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of 2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. 2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine has also been shown to inhibit the activity of monoamine oxidase, an enzyme that plays a role in the breakdown of dopamine, a neurotransmitter involved in reward and motivation. Furthermore, 2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine has been shown to inhibit the activity of histone deacetylases, proteins that play a role in gene expression and DNA repair.
Biochemical and Physiological Effects:
2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine has also been shown to inhibit the formation of amyloid-beta plaques, a hallmark of Alzheimer's disease. In vivo studies have shown that 2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine improves cognitive function and reduces inflammation in animal models of Alzheimer's disease and Parkinson's disease. Furthermore, 2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine has several advantages for lab experiments, including its ease of synthesis, stability, and potential applications in various fields. However, 2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and exposure time of 2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine in lab experiments.
将来の方向性
There are several future directions for the study of 2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine. One direction is to investigate the potential applications of 2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine in treating other neurodegenerative disorders, such as Huntington's disease and multiple sclerosis. Another direction is to explore the potential applications of 2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine in nanotechnology, such as the synthesis of nanoparticles and nanocomposites. Furthermore, the development of new synthetic methods for 2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine may lead to the discovery of new derivatives with improved properties and potential applications.
合成法
2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine can be synthesized using different methods, including the one-pot three-component reaction, microwave-assisted synthesis, and solvent-free synthesis. The one-pot three-component reaction involves the reaction of 1-naphthaldehyde, 3-(1H-pyrazol-1-yl)propylamine, and morpholine in the presence of a catalyst. Microwave-assisted synthesis involves the reaction of the same three components under microwave irradiation. Solvent-free synthesis involves the reaction of 1-naphthaldehyde, 3-(1H-pyrazol-1-yl)propylamine, and morpholine under solvent-free conditions. These methods have been optimized to obtain high yields of 2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine with good purity.
科学的研究の応用
2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential applications in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In material science, 2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine has been used as a building block for the synthesis of new materials with potential applications in optoelectronics, sensing, and catalysis. In environmental science, 2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine has been studied for its potential applications in removing pollutants from water and air.
特性
IUPAC Name |
2-(naphthalen-1-ylmethyl)-4-(3-pyrazol-1-ylpropyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-2-9-21-18(6-1)7-3-8-19(21)16-20-17-23(14-15-25-20)11-5-13-24-12-4-10-22-24/h1-4,6-10,12,20H,5,11,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFXPEDMDNVCIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCN2C=CC=N2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-2-methyl-1-propanol](/img/structure/B6135510.png)
![7-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B6135528.png)
![N-{2-[(2-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6135532.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-2-pyridinecarboxamide](/img/structure/B6135550.png)
![1-[4-({[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6135552.png)

![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl){[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B6135565.png)
![N,N,5-trimethyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6135570.png)
![N-ethyl-3-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine-1-carboxamide](/img/structure/B6135576.png)

![2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6135590.png)
![2-(2,1,3-benzoxadiazol-5-ylmethyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6135598.png)
![1'-acetyl-3-[4-(3-chlorophenyl)-1-piperazinyl]-1,4'-bipiperidine](/img/structure/B6135609.png)
![3-(2-fluorophenyl)-5-(5-methoxy-2-furoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6135615.png)